![molecular formula C26H29NO2 B13843136 (Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Alpha-Hydroxy Tamoxifen is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is known for its potent anti-estrogenic properties and plays a crucial role in the pharmacological activity of tamoxifen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Alpha-Hydroxy Tamoxifen involves several steps, starting from commercially available starting materials. One common method includes the direct carbolithiation of diphenylacetylenes followed by cross-coupling with alkenyllithium reagents. This method employs a highly active palladium nanoparticle-based catalyst, which ensures high (Z/E) selectivity and good yield . Another approach involves the McMurry coupling of two ketones, which constructs the alkene fragment in tamoxifen .
Industrial Production Methods
Industrial production of (Z)-Alpha-Hydroxy Tamoxifen typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-Alpha-Hydroxy Tamoxifen undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different metabolites.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(Z)-Alpha-Hydroxy Tamoxifen has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of SERMs.
Biology: The compound is used to investigate the molecular mechanisms of estrogen receptor modulation.
Mechanism of Action
The mechanism of action of (Z)-Alpha-Hydroxy Tamoxifen involves its binding to estrogen receptors, thereby blocking the effects of estrogen on hormone receptor-positive breast cancer cells. This binding prevents estrogen from promoting the growth and proliferation of cancer cells. Additionally, the compound can undergo metabolic activation to form DNA adducts, which may contribute to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Tamoxifen: Another active metabolite of tamoxifen with similar anti-estrogenic properties.
Endoxifen: A potent metabolite of tamoxifen known for its high affinity for estrogen receptors.
Uniqueness
(Z)-Alpha-Hydroxy Tamoxifen is unique due to its specific (Z)-isomer configuration, which contributes to its distinct binding affinity and activity at estrogen receptors. This configuration also influences its metabolic stability and pharmacological profile, making it a valuable compound in breast cancer research and therapy .
Properties
Molecular Formula |
C26H29NO2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol |
InChI |
InChI=1S/C26H29NO2/c1-20(28)25(21-11-6-4-7-12-21)26(22-13-8-5-9-14-22)23-15-10-16-24(19-23)29-18-17-27(2)3/h4-16,19-20,28H,17-18H2,1-3H3/b26-25+ |
InChI Key |
QAGVXWXILXYJOW-OCEACIFDSA-N |
Isomeric SMILES |
CC(/C(=C(/C1=CC=CC=C1)\C2=CC(=CC=C2)OCCN(C)C)/C3=CC=CC=C3)O |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC(=CC=C2)OCCN(C)C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
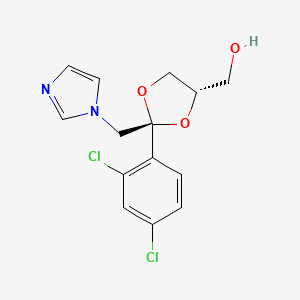

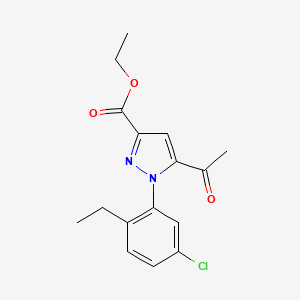
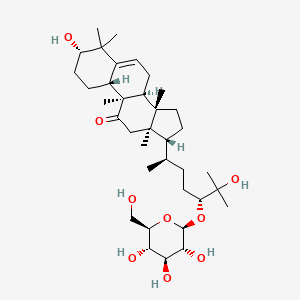
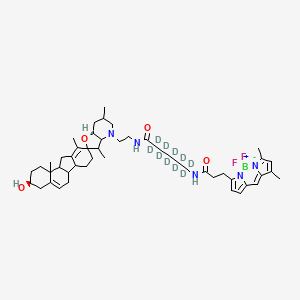
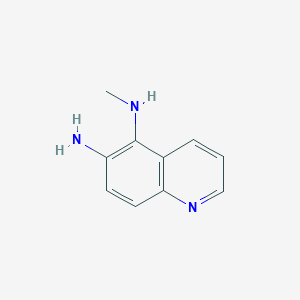
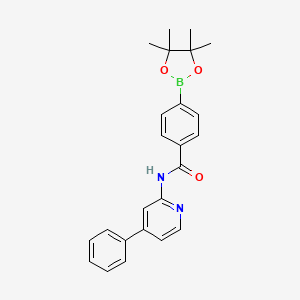
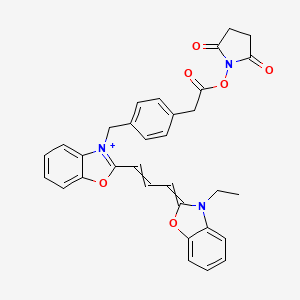
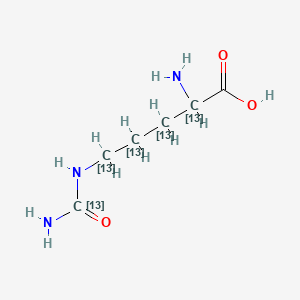
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
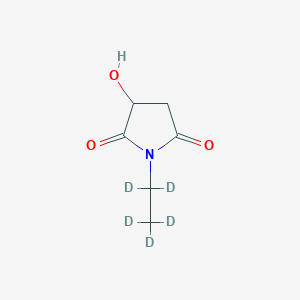
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
